Palmitoyl 3-carbacyclic Phosphatidic Acid Palmitoyl 3-carbacyclic Phosphatidic Acid Palmitoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 476310-22-2
VCID: VC21097567
InChI: InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Molecular Formula: C20H39O5P
Molecular Weight: 390.5 g/mol

Palmitoyl 3-carbacyclic Phosphatidic Acid

CAS No.: 476310-22-2

Cat. No.: VC21097567

Molecular Formula: C20H39O5P

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Palmitoyl 3-carbacyclic Phosphatidic Acid - 476310-22-2

Specification

CAS No. 476310-22-2
Molecular Formula C20H39O5P
Molecular Weight 390.5 g/mol
IUPAC Name (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate
Standard InChI InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
Standard InChI Key LJNWYINJKCNEPA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O

Introduction

Chemical Identity and Properties

Palmitoyl 3-carbacyclic Phosphatidic Acid belongs to the family of cyclic phosphatidic acids (cPAs), which are naturally occurring analogs of lysophosphatidic acid. The compound is characterized by several distinctive chemical properties that define its biological activity and research applications.

Basic Chemical Information

Palmitoyl 3-carbacyclic Phosphatidic Acid is identified by the CAS number 476310-22-2 and has the molecular formula C₂₀H₃₉O₅P with a molecular weight of 390.5 g/mol . Its canonical SMILES notation is CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O)O1, which represents its structural arrangement at the molecular level .

The following table summarizes the key chemical properties of the compound:

PropertyDescription
CAS Number476310-22-2
Synonyms3ccPA 16:0
Molecular FormulaC₂₀H₃₉O₅P
Molecular Weight390.5 g/mol
Solubility0.5 mg/ml in PBS (pH 7.2)
Recommended Storage-20°C

Structural Uniqueness

The defining structural characteristic of Palmitoyl 3-carbacyclic Phosphatidic Acid is its cyclic arrangement, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate . This compound specifically features a carba-modification at the sn-3 linkage (hence "3-carbacyclic"), which prevents the opening of the cyclic structure to produce LPA .

Additionally, it contains palmitate, a 16:0 fatty acid, at the sn-1 position of the glycerol backbone, which influences its physical properties and biological interactions . This structural arrangement creates a stable molecule with specific biological activities that differ from those of linear phosphatidic acids.

Biological Mechanisms and Functions

Palmitoyl 3-carbacyclic Phosphatidic Acid demonstrates several important biological activities that have captured the interest of researchers, particularly in cancer biology and potentially in metabolic research.

Inhibition of Cell Migration

One of the most significant biological activities of Palmitoyl 3-carbacyclic Phosphatidic Acid is its ability to inhibit the transcellular migration of cancer cells. At a concentration of 25 μM, the compound inhibits the migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum by 81.9% and in response to LPA by 98.9% .

Importantly, this inhibition of migration occurs without affecting cell proliferation, suggesting a specific mechanism targeting motility rather than growth pathways . This selective activity makes it particularly valuable for studying metastatic processes in cancer research.

Autotaxin Inhibition

The primary mechanism through which Palmitoyl 3-carbacyclic Phosphatidic Acid exerts its effects involves the inhibition of autotaxin . Autotaxin is an enzyme that plays crucial roles in:

  • Cancer cell survival

  • Cancer cell growth

  • Cell migration

  • Invasion processes

  • Metastasis development

At concentrations ranging from 0.1 to 25 μM, Palmitoyl 3-carbacyclic Phosphatidic Acid significantly inhibits autotaxin activity . This inhibition provides a mechanistic explanation for the compound's anti-metastatic effects and highlights its potential as a therapeutic agent in cancer treatment strategies.

Research Applications

The unique properties of Palmitoyl 3-carbacyclic Phosphatidic Acid have led to its application in various research domains, with primary focus on cancer studies but emerging interest in other areas.

Cancer Research

The most established application of Palmitoyl 3-carbacyclic Phosphatidic Acid is in cancer research, where it serves as:

  • A tool for studying mechanisms of cancer cell migration

  • An investigational compound for understanding metastasis

  • A potential lead for developing anti-metastatic therapeutics

  • A probe for elucidating autotaxin-mediated pathways in cancer progression

Its ability to inhibit autotaxin at relatively low concentrations makes it valuable for developing structure-activity relationship studies aimed at creating more potent inhibitors with therapeutic potential.

Metabolic and Inflammatory Research

Emerging research suggests possible applications in studying metabolic disorders. The study of metabolic memory in gestational diabetes and its relationship with SARS-CoV-2 infection identified altered metabolic pathways in which phosphatidic acid derivatives may play a role .

Specifically, connections between glycerophospholipids (a class to which phosphatidic acids belong) and metabolic changes were observed in pregnancy associated with SARS-CoV-2 infection . This suggests potential research applications for Palmitoyl 3-carbacyclic Phosphatidic Acid in:

  • Investigating metabolic memory effects

  • Studying oxidative stress pathways

  • Examining inflammatory processes in metabolic disorders

  • Understanding lipid metabolism in pregnancy complications

Current Research Gaps and Future Directions

Despite the growing body of knowledge surrounding Palmitoyl 3-carbacyclic Phosphatidic Acid, several research gaps remain to be addressed.

Mechanism Clarification

Further research is needed to fully elucidate the molecular mechanisms through which Palmitoyl 3-carbacyclic Phosphatidic Acid exerts its biological effects. While autotaxin inhibition has been identified as a primary mechanism, the downstream signaling pathways and potential interactions with other cellular targets require additional investigation.

Metabolic Connections

The emerging connections between cyclic phosphatidic acids and metabolic pathways present an intriguing avenue for future research. Investigating the potential role of Palmitoyl 3-carbacyclic Phosphatidic Acid in metabolic disorders, particularly those involving oxidative stress and inflammation, could yield valuable insights into both disease mechanisms and therapeutic approaches.

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